2-[(furan-2-yl)formamido]butanoic acid
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Overview
Description
2-[(Furan-2-yl)formamido]butanoic acid is an organic compound characterized by the presence of a furan ring, an amide linkage, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)formamido]butanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Amidation Reaction: The furan-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is subsequently reacted with butanoic acid to form the amide linkage.
Final Product Formation: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-yl)formamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-[(furan-2-yl)formamido]butylamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-[(Furan-2-yl)formamido]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(furan-2-yl)formamido]butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide and carboxylic acid groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the butanoic acid moiety and amide linkage.
2-Furoic acid: Similar furan ring but different functional groups.
Butanoic acid derivatives: Various derivatives with different substituents on the butanoic acid chain.
Uniqueness
2-[(Furan-2-yl)formamido]butanoic acid is unique due to the combination of the furan ring, amide linkage, and butanoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
436855-65-1 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(furan-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C9H11NO4/c1-2-6(9(12)13)10-8(11)7-4-3-5-14-7/h3-6H,2H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
QSNGUCJSRYFXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CO1 |
Purity |
95 |
Origin of Product |
United States |
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